molecular formula C16H17Cl2NO2 B5793973 (3-chloro-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine

(3-chloro-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine

Cat. No.: B5793973
M. Wt: 326.2 g/mol
InChI Key: XKJZHWJQZTUDBS-UHFFFAOYSA-N
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Description

(3-chloro-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine, also known as DOC, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist. DOC has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3-chloro-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. It has been shown to have a high affinity for the 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. It has been reported to cause changes in perception, mood, and thought processes, as well as alterations in sensory perception and time perception. It has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

(3-chloro-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, which makes it a useful tool for studying the effects of psychedelic drugs on the brain. However, it also has some limitations, including its potential for abuse and the fact that its effects on the brain are not fully understood.

Future Directions

There are several potential future directions for research on (3-chloro-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine. One area of interest is its potential therapeutic applications in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the neurobiology of consciousness and altered states of consciousness. Further research is needed to fully understand the effects of this compound on the brain and its potential therapeutic applications.

Synthesis Methods

The synthesis of (3-chloro-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with 3-chloro-4-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

(3-chloro-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to serotonin receptors, particularly the 5-HT2A receptor, which is known to play a role in psychedelic experiences. Studies have also suggested that this compound may have potential therapeutic applications in the treatment of certain mental health disorders.

Properties

IUPAC Name

3-chloro-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c1-10-4-5-12(8-13(10)17)19-9-11-6-14(18)16(21-3)15(7-11)20-2/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJZHWJQZTUDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC(=C(C(=C2)Cl)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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